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Abstract

A 779 is a synthetic heptapeptide that acts as a potent and selective antagonist of the Mas
receptor, a key component of the protective arm of the renin-angiotensin system (RAS). By
blocking the binding of the endogenous ligand Angiotensin-(1-7), A 779 serves as a critical tool
for elucidating the physiological and pathophysiological roles of the Mas receptor. This
technical guide provides a comprehensive overview of the chemical structure, a detailed
methodology for its solid-phase synthesis, and a summary of its biological activity, including its
mechanism of action and relevant quantitative data. Furthermore, this guide presents detailed
experimental protocols for its synthesis and characterization, alongside visual representations
of its associated signaling pathways and synthetic workflow.

Chemical Structure and Properties

A 779 is a linear heptapeptide with the amino acid sequence H-Asp-Arg-Val-Tyr-lle-His-D-Ala-
OH. The presence of a D-alanine at the C-terminus, in place of the L-alanine found in
Angiotensin-(1-7), is a key modification that confers its antagonistic properties.

Table 1: Physicochemical Properties of A 779
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Property Value Reference
L-Aspartyl-L-arginyl-L-valyl-L-

IUPAC Name tyrosyl-L-isoleucyl-L-histidyl-D-  N/A
alanine

Sequence H-DRVYIHa-OH (a = D-Ala) [1]

Molecular Formula C39H60N12011 [1]

Molecular Weight 872.98 g/mol [1]

CAS Number 159432-28-7 [1]

Appearance White lyophilized powder N/A

Solubility Soluble in water N/A

Solid-Phase Peptide Synthesis of A 779

The synthesis of A 779 is most effectively achieved through Fmoc-based solid-phase peptide

synthesis (SPPS). This methodology allows for the sequential addition of amino acids to a

growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc-SPPS of A 779

Materials:

Fmoc-D-Ala-Wang resin

e Fmoc-His(Trt)-OH

e Fmoc-lle-OH

e Fmoc-Tyr(tBu)-OH

e Fmoc-Val-OH

e Fmoc-Arg(Pbf)-OH

e Fmoc-Asp(OtBu)-OH
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e Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate), HOBt (Hydroxybenzotriazole)

o Base: DIPEA (N,N-Diisopropylethylamine)

o Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

e Solvents: DMF, DCM (Dichloromethane)

o Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H20
» Precipitation solvent: Cold diethyl ether

 Purification solvents: Acetonitrile (ACN), Water, 0.1% TFA

Procedure:

e Resin Swelling: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes in a reaction
vessel.

e Fmoc Deprotection: Remove the Fmoc protecting group from the D-alanine on the resin by
treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and
DCM.

e Amino Acid Coupling:
o Dissolve the next Fmoc-protected amino acid (Fmoc-His(Trt)-OH) in DMF.
o Add HBTU, HOBt, and DIPEA to the amino acid solution to pre-activate it.

o Add the activated amino acid solution to the resin and allow it to react for 2 hours to form
the peptide bond.

o Wash the resin with DMF and DCM to remove excess reagents.

e Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent
amino acid in the sequence: lle, Tyr(tBu), Val, Arg(Pbf), and Asp(OtBu).
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o Final Fmoc Deprotection: After the final coupling step, remove the Fmoc group from the N-
terminal aspartic acid.

» Cleavage and Deprotection:
o Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

o Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H20) for 2-3 hours at
room temperature to cleave the peptide from the resin and remove the side-chain
protecting groups (Trt, tBu, Pbf, OtBu).[2]

o The triisopropylsilane (TIS) acts as a scavenger to prevent side reactions with the reactive
cationic species generated during cleavage, particularly protecting the tyrosine residue.[2]

o Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate
the crude peptide by adding cold diethyl ether.

 Purification:
o Dissolve the crude peptide in a minimal amount of water/acetonitrile with 0.1% TFA.

o Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)
using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

» Lyophilization: Lyophilize the pure fractions to obtain A 779 as a white powder.

Experimental Workflow: Synthesis and Purification of A
779
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Fig. 1: Experimental workflow for the synthesis and purification of A 779.
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Biological Activity and Mechanism of Action

A 779 is a selective antagonist of the Mas receptor, which is the primary receptor for
Angiotensin-(1-7) [Ang-(1-7)]. The Mas receptor is a G-protein coupled receptor (GPCR) that,
upon activation by Ang-(1-7), initiates a signaling cascade that generally counteracts the effects
of the Angiotensin Il AT1 receptor pathway.

Table 2: Biological Activity of A 779

Parameter Value Species/System Reference

Radioligand binding
ICso (Mas Receptor) 0.3 nM N/A
assay

No significant affinity

Affinity (AT1 Receptor) N/A N/A
atlpuM
o No significant affinity
Affinity (AT2 Receptor) N/A N/A
at1 pM
In Vivo Dosage 400 ng/kg/min (rats) Rat N/A

By blocking the Mas receptor, A 779 inhibits the downstream signaling pathways activated by
Ang-(1-7). These pathways are cell-type specific but often involve the activation of
phosphatidylinositol 3-kinase (P13K), protein kinase B (Akt), and endothelial nitric oxide
synthase (eNOS), leading to the production of nitric oxide (NO). Additionally, the Mas receptor
can modulate the activity of mitogen-activated protein kinases (MAPKS) such as ERK1/2.

Angiotensin-(1-7)/Mas Receptor Signhaling Pathway
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Fig. 2: Signaling pathway of the Angiotensin-(1-7)/Mas receptor and its inhibition by A 779.

Characterization of Synthetic A 779

The identity and purity of the synthesized A 779 peptide must be confirmed using analytical
technigues such as mass spectrometry and high-performance liquid chromatography.

Experimental Protocol: Characterization of A 779

4.1.1. Mass Spectrometry

Technique: Electrospray lonization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser
Desorption/lonization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent
(e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).

Analysis: Acquire the mass spectrum in positive ion mode.

Expected Result: The observed monoisotopic mass should correspond to the calculated
theoretical mass of A 779 (CssHeoN12011), which is approximately 872.45 Da ([M+H]*).

4.1.2. High-Performance Liquid Chromatography (HPLC)

Technique: Reverse-Phase HPLC (RP-HPLC).
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e Column: C18 column (e.g., 4.6 x 250 mm, 5 um particle size).
e Mobile Phase A: 0.1% TFA in water.
o Mobile Phase B: 0.1% TFA in acetonitrile.

o Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30
minutes).

o Detection: UV absorbance at 214 nm and 280 nm.

o Expected Result: A single major peak should be observed, indicating the purity of the
synthesized peptide. The retention time is characteristic of the peptide under the specific
chromatographic conditions.

Conclusion

A 779 is an indispensable pharmacological tool for investigating the biological functions of the
Angiotensin-(1-7)/Mas receptor axis. Its synthesis via Fmoc-SPPS is a well-established and
reliable method, yielding a high-purity product after RP-HPLC purification. The detailed
protocols and data presented in this guide are intended to support researchers in the synthesis,
characterization, and application of A 779 in their studies of the renin-angiotensin system and
related therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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